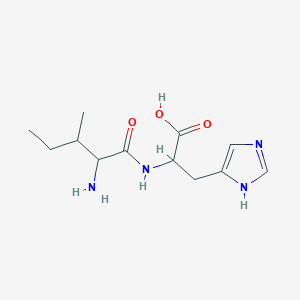![molecular formula C11H12BrN B15095426 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine CAS No. 833480-19-6](/img/structure/B15095426.png)
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine: is a chemical compound with the molecular formula C11H12BrN It is a brominated derivative of the tetrahydrobenzo[d]azepine family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine typically involves the bromination of a suitable precursor. One common method involves the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or alkaline conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It has been evaluated for its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . This makes it a promising candidate for the development of new anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one
- 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Comparison: Its brominated structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
833480-19-6 |
|---|---|
Molekularformel |
C11H12BrN |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
4-bromo-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H12BrN/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9/h1-2,4,7-8,13H,3,5-6H2 |
InChI-Schlüssel |
WDTKVUOVPMIJQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1C3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


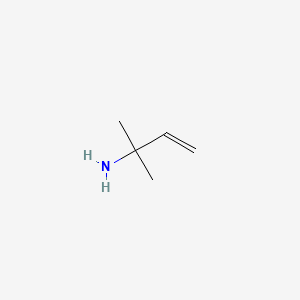

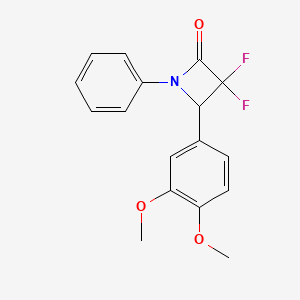
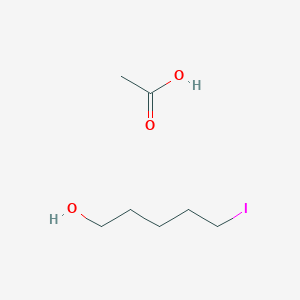
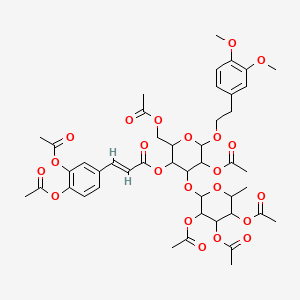
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
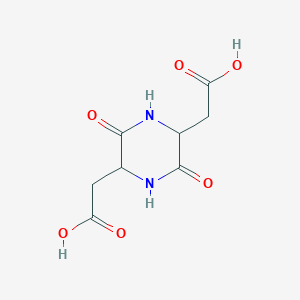
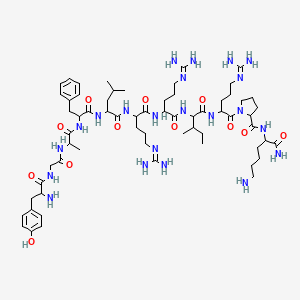
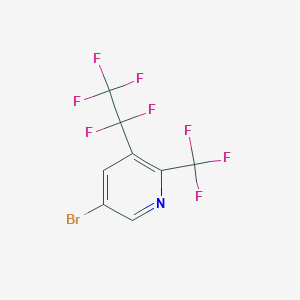
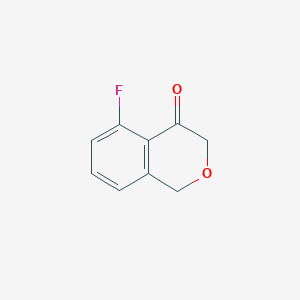

![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
